molecular formula C23H19Cl2N7O B11117638 6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11117638
M. Wt: 480.3 g/mol
InChI Key: FGCVDCQZXBIDPA-VULFUBBASA-N
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Description

2,4-Dichlorobenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorobenzaldehyde moiety and a triazine ring substituted with anilino and methoxyanilino groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichlorobenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:

    Formation of 2,4-Dichlorobenzaldehyde: This can be synthesized by the chlorination of benzaldehyde using chlorine gas in the presence of a catalyst such as ferric chloride.

    Synthesis of 1,3,5-Triazine Derivative: The triazine ring is formed by the reaction of cyanuric chloride with aniline and 4-methoxyaniline under controlled conditions.

    Condensation Reaction: The final step involves the condensation of 2,4-dichlorobenzaldehyde with the triazine derivative in the presence of a hydrazine derivative to form the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the aldehyde group, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound have been studied for their potential antimicrobial and anticancer properties. The presence of the triazine ring and hydrazone linkage is particularly significant in these studies.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2,4-dichlorobenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. The triazine ring and hydrazone linkage play crucial roles in these interactions, facilitating the binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzaldehyde: A simpler compound with similar reactivity but lacking the triazine and hydrazone functionalities.

    1,3,5-Triazine Derivatives: Compounds with a triazine ring but different substituents, offering varied chemical properties and applications.

    Hydrazones: A broad class of compounds with the hydrazone linkage, used in various chemical and biological applications.

Uniqueness

The uniqueness of 2,4-dichlorobenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone lies in its combination of functional groups, which imparts specific reactivity and potential for diverse applications. The presence of both the dichlorobenzaldehyde and triazine moieties, along with the hydrazone linkage, makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C23H19Cl2N7O

Molecular Weight

480.3 g/mol

IUPAC Name

2-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-N-(4-methoxyphenyl)-6-N-phenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C23H19Cl2N7O/c1-33-19-11-9-18(10-12-19)28-22-29-21(27-17-5-3-2-4-6-17)30-23(31-22)32-26-14-15-7-8-16(24)13-20(15)25/h2-14H,1H3,(H3,27,28,29,30,31,32)/b26-14+

InChI Key

FGCVDCQZXBIDPA-VULFUBBASA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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